![molecular formula C9H6FNO3 B1381760 4-Cyano-3-fluoro-5-methoxybenzoic acid CAS No. 1805456-35-2](/img/structure/B1381760.png)
4-Cyano-3-fluoro-5-methoxybenzoic acid
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Overview
Description
“4-Cyano-3-fluoro-5-methoxybenzoic acid” is a chemical compound with the CAS Number: 1805456-35-2 . It has a molecular weight of 195.15 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for “4-Cyano-3-fluoro-5-methoxybenzoic acid” is 1S/C9H6FNO3/c1-14-8-3-5 (9 (12)13)2-7 (10)6 (8)4-11/h2-3H,1H3, (H,12,13)
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-Cyano-3-fluoro-5-methoxybenzoic acid” is a powder that is stored at room temperature . Its molecular weight is 195.15 .
Scientific Research Applications
Synthesis of Aryl Nitriles
Aryl nitriles serve as crucial intermediates in the synthesis of dyes, agrochemicals, medicinal compounds, and electronic materials. The cyano group in 4-Cyano-3-fluoro-5-methoxybenzoic acid can undergo transformations such as hydrolysis, hydration, reduction, cycloadditions, and nucleophilic additions, making it a valuable building block in the multi-step synthesis of natural products and medicinal compounds .
Development of Heterogeneous Catalysts
The compound can be used to develop heterogeneous catalysts for the cyanation of arenes. For instance, hydroxyapatite-supported Cu catalysts have been reported to efficiently catalyze the cyanation of arenes, a process that could be enhanced by the structural properties of 4-Cyano-3-fluoro-5-methoxybenzoic acid .
Alzheimer’s Disease Treatment Research
The methoxy and carboxylic groups in 4-Cyano-3-fluoro-5-methoxybenzoic acid allow for various chemical reactions, including Fischer esterification. Derivatives obtained from such reactions have been studied for their potential application in treating Alzheimer’s disease, showcasing the compound’s role in medicinal chemistry .
Photochemical Reactions
In the field of photochemistry, 4-Cyano-3-fluoro-5-methoxybenzoic acid can participate in reactions under light irradiation. The presence of the cyano group can facilitate the generation of radical species, which are essential in photochemical synthetic processes .
Electronic Material Synthesis
The electronic properties of aryl nitriles make 4-Cyano-3-fluoro-5-methoxybenzoic acid a candidate for the synthesis of electronic materials. Its incorporation into polymers or small molecules can lead to materials with desirable electronic characteristics for applications in organic electronics .
Agrochemical Research
The structural motif of 4-Cyano-3-fluoro-5-methoxybenzoic acid is significant in the design of new agrochemicals. Its reactivity can be tailored to synthesize compounds with specific actions against agricultural pests or to enhance plant growth and protection .
Safety and Hazards
Mechanism of Action
Mode of Action
It’s known that the fluoride substituent enables nucleophilic aromatic substitution , which could potentially influence its interaction with biological targets.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Cyano-3-fluoro-5-methoxybenzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
properties
IUPAC Name |
4-cyano-3-fluoro-5-methoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBYPGRDGVOODD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-fluoro-5-methoxybenzoic acid |
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